

Commercial Suppliers and Technical Guide for Research-Grade 5-Octyl D-Glutamate

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Compound of Interest

Compound Name: 5-Octyl D-Glutamate

Cat. No.: B10765292

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For researchers, scientists, and drug development professionals investigating the roles of D-glutamate in cellular processes, **5-Octyl D-Glutamate** serves as a valuable tool. This cell-permeable analog allows for the intracellular delivery of D-glutamate, bypassing the limitations of its charged nature. This technical guide provides an overview of commercial suppliers, their product specifications, and a generalized framework for its application in research, including hypothetical experimental designs and potential signaling pathways.

Commercial Availability

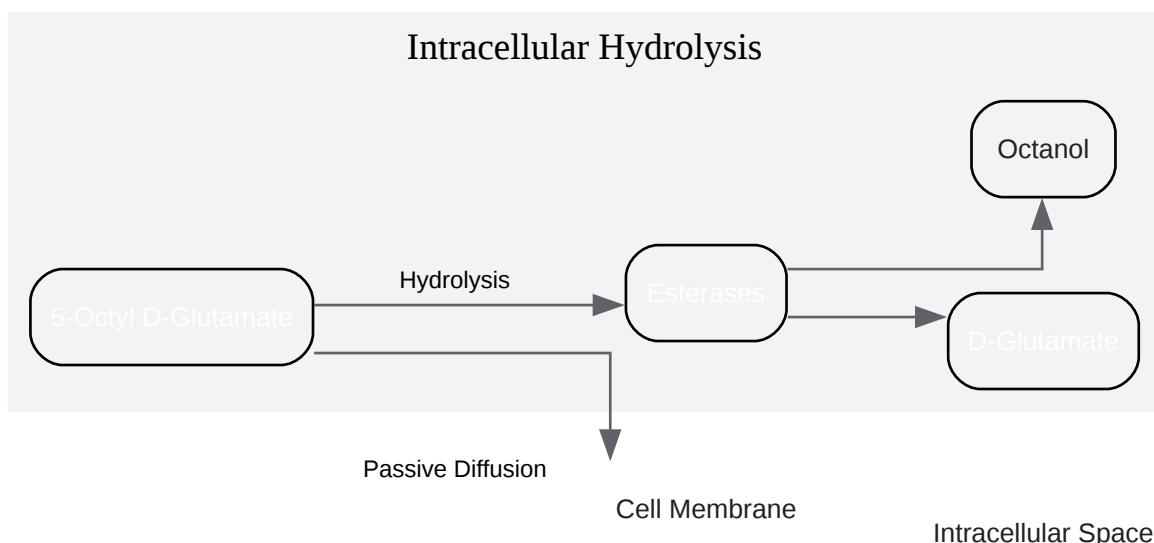
Several reputable suppliers offer research-grade **5-Octyl D-Glutamate**. The table below summarizes the product specifications from a selection of these vendors. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lot numbers.

Supplier	CAS Number	Purity	Formulation	Molecular Formula	Molecular Weight (g/mol)	Storage
Cayman Chemical[1][2]	149332-65-0	≥98%[1][2]	Crystalline solid[1]	C ₁₃ H ₂₅ NO ₄	259.4	-20°C
Cambridge Bioscience	149332-65-0	≥98%	Crystalline solid	C ₁₃ H ₂₅ NO ₄	259.4	-20°C
United States Biological	149332-65-0	Highly Purified	-	C ₁₃ H ₂₅ NO ₄	259.34	-20°C
MedChem Express	149332-65-0	-	-	-	-	-
Cenmed Enterprises	149332-65-0	-	-	C ₁₃ H ₂₅ NO ₄	259.34	-
Sigma-Aldrich	149332-65-0	98%	-	-	259.35	2-8°C

Note: "-" indicates that the information was not readily available on the product page. Purity and formulation are critical parameters; direct inquiry with the supplier is recommended.

Mechanism of Action

5-Octyl D-Glutamate is designed to be a stable, cell-permeable prodrug of D-glutamate. The octyl ester moiety increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing D-glutamate and octanol. The liberated D-glutamate can then participate in various cellular processes.



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*Cellular uptake and conversion of **5-Octyl D-Glutamate**.*

Potential Research Applications and Experimental Protocols

While specific, published experimental protocols for **5-Octyl D-Glutamate** are not readily available, its intended use as a D-glutamate donor allows for the design of experiments based on the known or hypothesized functions of intracellular D-glutamate.

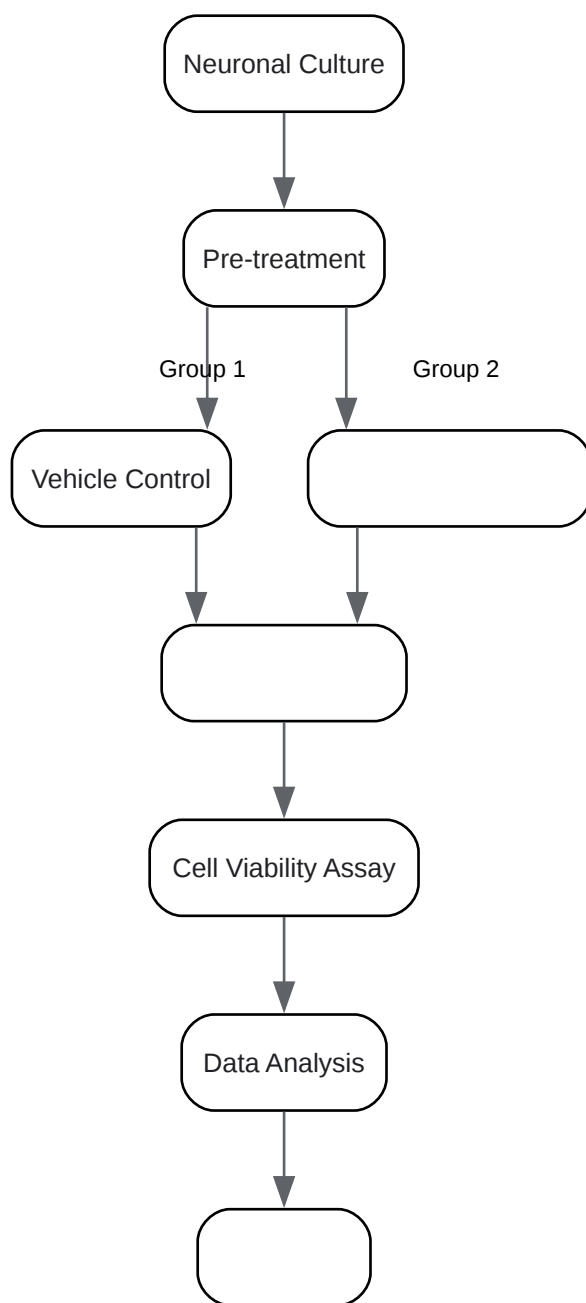
Investigating the Role of D-Glutamate in Neuronal Excitotoxicity

Hypothesis: Intracellular accumulation of D-glutamate can modulate neuronal susceptibility to excitotoxic insults.

Experimental Protocol:

- Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) on appropriate plates.
- Treatment:

- Prepare a stock solution of **5-Octyl D-Glutamate** in a suitable solvent, such as DMSO or ethanol, as recommended by the supplier.
- Treat cells with varying concentrations of **5-Octyl D-Glutamate** (e.g., 1, 10, 100 μM) for a predetermined time (e.g., 24 hours) to allow for uptake and hydrolysis. Include a vehicle control group.
- Induction of Excitotoxicity:
 - Following pretreatment, expose the cells to an excitotoxic agent, such as a high concentration of L-glutamate (e.g., 100 μM) or NMDA (e.g., 50 μM), for a short duration (e.g., 15-30 minutes).
- Assessment of Cell Viability:
 - After the excitotoxic insult, replace the medium with fresh culture medium and incubate for 24 hours.
 - Measure cell viability using standard assays such as MTT, LDH release, or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).
- Data Analysis: Compare the viability of cells pre-treated with **5-Octyl D-Glutamate** to the vehicle control group to determine if intracellular D-glutamate confers neuroprotection or exacerbates neurotoxicity.



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Workflow for assessing neuroprotective effects.

Exploring the Impact on Synaptic Plasticity

Hypothesis: Altering intracellular D-glutamate levels can influence synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD).

Experimental Protocol:

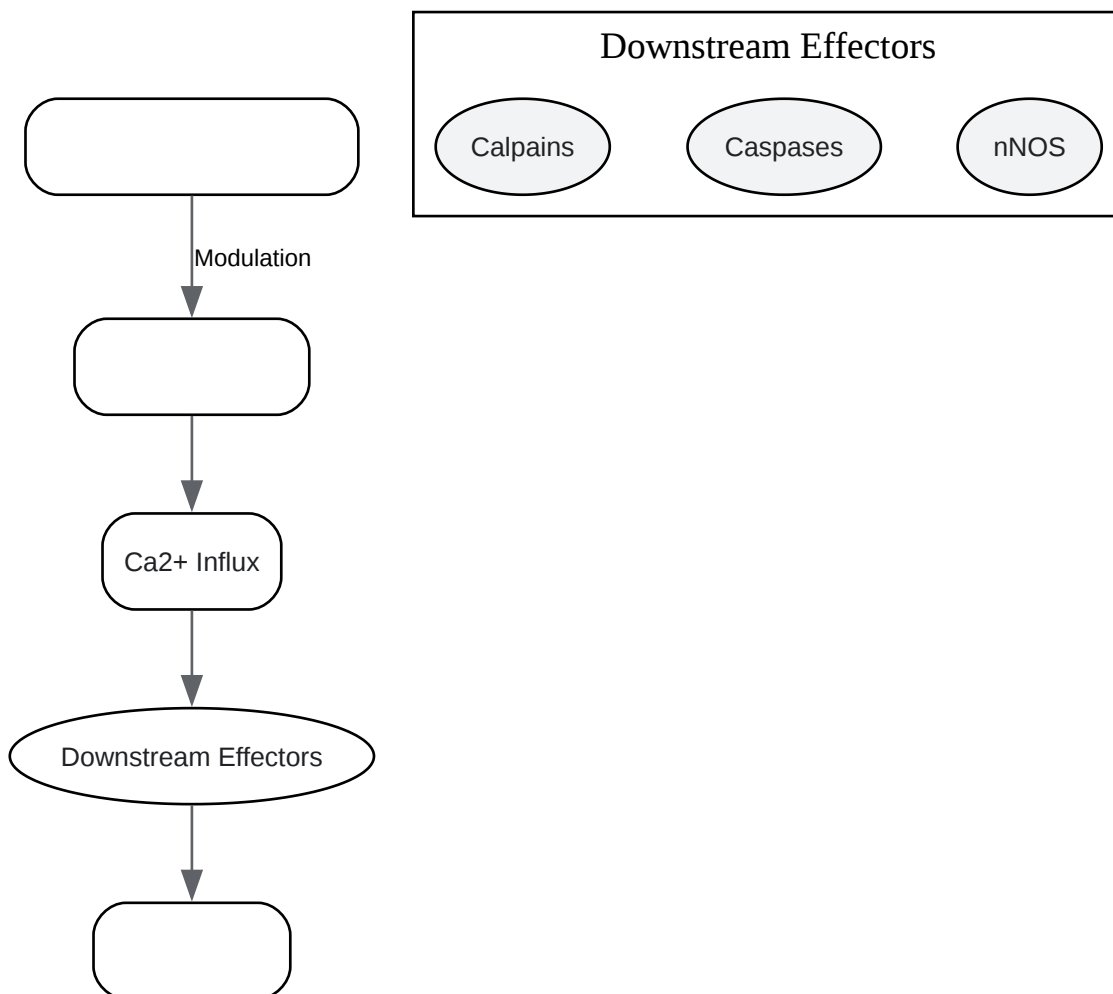
- Slice Preparation: Prepare acute hippocampal or cortical slices from rodents.
- Incubation: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing either vehicle or **5-Octyl D-Glutamate** at a desired concentration for a sufficient period to allow for drug penetration.
- Electrophysiology:
 - Transfer a slice to a recording chamber and perform field excitatory postsynaptic potential (fEPSP) recordings from a relevant synaptic pathway (e.g., Schaffer collateral-CA1 synapse).
 - Establish a stable baseline recording.
- Induction of Plasticity:
 - Apply a standard LTP- or LTD-inducing protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).
- Data Analysis:
 - Continue recording for at least 60 minutes post-induction to monitor the potentiation or depression of the synaptic response.
 - Compare the magnitude of LTP or LTD between the vehicle-treated and **5-Octyl D-Glutamate**-treated slices.

Potential Signaling Pathways

The intracellular release of D-glutamate from **5-Octyl D-Glutamate** can potentially influence several signaling pathways. The precise effects will depend on the cell type and the specific downstream targets of D-glutamate.

One of the primary mechanisms by which glutamate exerts its effects is through the activation of glutamate receptors. While L-glutamate is the canonical agonist for these receptors, D-isomers can also interact with them, albeit often with different affinities and efficacies. The overstimulation of glutamate receptors, particularly NMDA receptors, can lead to an excessive

influx of Ca^{2+} , triggering a cascade of neurotoxic events. This includes the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and death.



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References

- 1. caymanchem.com [caymanchem.com]
- 2. 5-Octyl D-glutamate - Cayman Chemical [bioscience.co.uk]

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